4-(3-Methoxyphenyl)pyrimidin-2-amine
Overview
Description
4-(3-Methoxyphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 3-methoxyphenyl group at the 4-position and an amino group at the 2-position
Mechanism of Action
Target of Action
Pyrimidine derivatives, which include 4-(3-methoxyphenyl)pyrimidin-2-amine, are known to exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, and antifungal activities .
Mode of Action
It’s known that the anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .
Biochemical Pathways
Pyrimidines are known to play a significant role in the de novo purine and pyrimidine biosynthesis pathways . They are used as substrates in the biosynthesis of the nucleic acids RNA and DNA, in regulation of enzymatic reactions, and as a source of energy .
Result of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects including anti-inflammatory, antibacterial, antiviral, and antifungal activities .
Biochemical Analysis
Biochemical Properties
4-(3-Methoxyphenyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound interacts with inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines such as MCF-7 and HepG2 . This compound also affects the expression of genes involved in inflammation and cell proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the colchicine site of tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis . Additionally, it inhibits the activity of inflammatory mediators, reducing inflammation and promoting anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over timeIn vitro studies have demonstrated its sustained antiproliferative activity over time, while in vivo studies are required to assess its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antiproliferative and anti-inflammatory activities without causing toxicity. At higher doses, it may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism and its effects on metabolic pathways are crucial for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. Understanding its transport mechanisms is essential for optimizing its therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, affecting its biochemical interactions and therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-methoxyaniline and 2-chloropyrimidine.
Nucleophilic Substitution: 3-Methoxyaniline undergoes nucleophilic substitution with 2-chloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-(3-Hydroxyphenyl)pyrimidin-2-amine.
Reduction: this compound with an additional amino group.
Substitution: Various alkylated derivatives of this compound.
Scientific Research Applications
4-(3-Methoxyphenyl)pyrimidin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antiviral activities.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: The compound is employed in the design of probes for studying biological pathways and mechanisms.
Industrial Applications: It is utilized in the development of agrochemicals and dyes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methoxyphenyl)pyrimidin-2-amine: Similar structure but with the methoxy group at the 4-position of the phenyl ring.
4-(3-Chlorophenyl)pyrimidin-2-amine: Similar structure but with a chlorine atom instead of a methoxy group.
4-(3-Methylphenyl)pyrimidin-2-amine: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
4-(3-Methoxyphenyl)pyrimidin-2-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties.
Properties
IUPAC Name |
4-(3-methoxyphenyl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(7-9)10-5-6-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLWVWJXTPKEQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656537 | |
Record name | 4-(3-Methoxyphenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1158235-36-9 | |
Record name | 4-(3-Methoxyphenyl)pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10656537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.